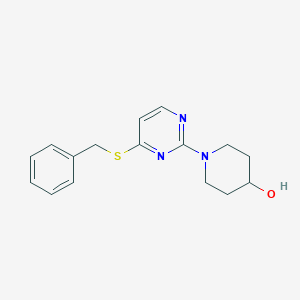![molecular formula C18H21N5 B6982332 4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile](/img/structure/B6982332.png)
4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a carbonitrile group and a cyclopentyl group linked to a methylanilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopentylamine derivative, which is then reacted with 2-methylaniline under specific conditions to form the intermediate. This intermediate undergoes further reactions, including cyclization and nitrile formation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.
Properties
IUPAC Name |
4-[[1-(2-methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-14-6-2-3-7-15(14)23-18(9-4-5-10-18)13-21-16-8-11-20-17(12-19)22-16/h2-3,6-8,11,23H,4-5,9-10,13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSFCRDTFNMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCC2)CNC3=NC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate](/img/structure/B6982250.png)
![[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol](/img/structure/B6982255.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B6982258.png)
![5-[1-[4-(4-Benzylsulfanylpyrimidin-2-yl)piperazin-1-yl]ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6982263.png)
![3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B6982269.png)
![2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)

![3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B6982292.png)
![4-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-2,1,3-benzoxadiazole](/img/structure/B6982307.png)
![N-[(3-bromo-1-methylindol-2-yl)methyl]-1,5-dimethyl-1,2,4-triazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B6982320.png)
![5-tert-butyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6982325.png)
![1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6982326.png)
![tert-butyl N-[1-[(2-cyanopyrimidin-4-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate](/img/structure/B6982329.png)
![7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982344.png)
